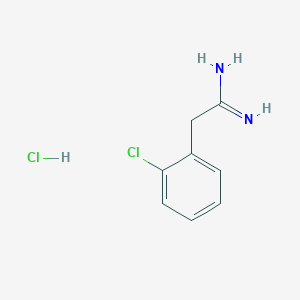

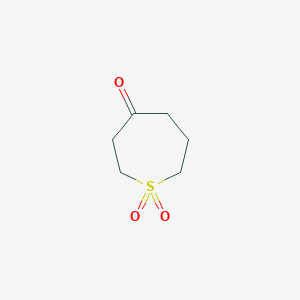

![molecular formula C20H31N3O5 B2596368 Tert-butyl 4-(2-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)piperidine-1-carboxylate CAS No. 2097923-20-9](/img/structure/B2596368.png)

Tert-butyl 4-(2-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)piperidine-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Tert-butyl 4-(2-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)piperidine-1-carboxylate” is a chemical compound . It is an important intermediate in many biologically active compounds .

Synthesis Analysis

The synthesis of this compound involves several steps . The exact process may vary depending on the specific requirements of the synthesis .Molecular Structure Analysis

The molecular structure of this compound can be determined through various methods . The exact structure would depend on the specific synthesis process used .Chemical Reactions Analysis

This compound can undergo various chemical reactions . The exact reactions would depend on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined through various methods . The exact properties would depend on the specific synthesis process used .科学研究应用

Synthesis and Biological Activity

Anticancer Drug Intermediate : This compound serves as a crucial intermediate in the synthesis of small molecule anticancer drugs. Its importance is highlighted by its role in the development of compounds targeting dysfunctional signaling pathways in cancer, specifically the PI3K/AKT/mTOR pathway, which plays a significant role in cell growth and survival. The efficient and high-yield synthesis method established for this compound facilitates the development of potent anticancer drugs that can potentially overcome drug resistance problems (Zhang et al., 2018).

Chemical Space Exploration : The synthesis of bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, related to the query compound, provides a pathway to novel compounds by enabling selective derivation on the azetidine and cyclobutane rings. This approach opens up access to chemical spaces complementary to piperidine ring systems, underscoring the potential of such intermediates in discovering new biologically active molecules (Meyers et al., 2009).

Nociceptin Antagonist Synthesis : An efficient synthesis method for 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a key intermediate in the synthesis of nociceptin antagonists, illustrates the importance of such compounds in therapeutic applications. The method includes diastereoselective reduction and isomerization steps, highlighting the compound's role in creating drugs aimed at pain management and possibly other neurological disorders (Jona et al., 2009).

Enzyme Inhibition Studies : The compound's derivatives have been investigated for their ability to inhibit dihydrofolate reductase, a key enzyme in folate-mediated one-carbon metabolism. Despite structural modifications aimed at enhancing enzyme binding and inhibition, the results highlight the intricate balance between structural changes and biological activity, providing insights into designing more effective enzyme inhibitors (Rosowsky et al., 1994).

属性

IUPAC Name |

tert-butyl 4-[2-[3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl]-2-oxoethyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O5/c1-20(2,3)28-19(27)21-8-6-14(7-9-21)10-18(26)22-11-15(12-22)13-23-16(24)4-5-17(23)25/h14-15H,4-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJPTKSDLPAAID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CC(C2)CN3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(2-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)piperidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-(Methylthio)pyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2596289.png)

![3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B2596293.png)

![Methyl 3-[(cyclopropylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate](/img/structure/B2596294.png)

![Ethyl 5-chloro-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B2596296.png)

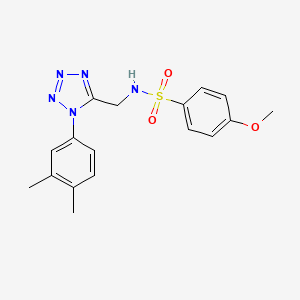

![(E)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2596305.png)

![(Z)-6-(3,4-dimethoxybenzyl)-2-(4-fluorobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2596306.png)

![1-phenyl-N-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2596307.png)

![2-[(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2596308.png)